Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
Overview
Description
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Scientific Research Applications
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfa drugs.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable sulfonamide bonds. This interaction is essential for studying enzyme mechanisms and protein functions. The compound is known to react with lysine residues in proteins, thereby altering their activity and stability. Additionally, it can inhibit certain enzymes by modifying their active sites, which is useful in enzyme inhibition studies .
Cellular Effects
The effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, on cells are profound. It can influence cell signaling pathways by modifying key signaling proteins. For instance, the compound can acetylate histones, leading to changes in gene expression. This acetylation process can either upregulate or downregulate the expression of specific genes, thereby affecting cellular metabolism and function. Moreover, it has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, exerts its effects through covalent modification of biomolecules. It binds to the amino groups of proteins and enzymes, forming sulfonamide bonds. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can acetylate lysine residues on histones, leading to changes in chromatin structure and gene expression. These molecular interactions are crucial for understanding the compound’s role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, change over time. The compound is relatively stable under dry conditions but can degrade in the presence of moisture. Over time, its reactivity may decrease, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity. These findings highlight the importance of dosage optimization in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:
Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.
Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.
Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.
Industrial Production Methods
In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: It reacts with water to produce benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis to produce benzenesulfonic acid and hydrochloric acid.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the acetylamino and methyl substitutions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .
Properties
IUPAC Name |
4-acetamido-2-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMOYSYLLYARBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069564 | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62374-67-8 | |
Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62374-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.